5-chloro-2,3-dimethyl-1H-indole 5-chloro-2,3-dimethyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 21296-93-5
VCID: VC21318210
InChI: InChI=1S/C10H10ClN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3
SMILES: CC1=C(NC2=C1C=C(C=C2)Cl)C
Molecular Formula: C10H10ClN
Molecular Weight: 179.64 g/mol

5-chloro-2,3-dimethyl-1H-indole

CAS No.: 21296-93-5

Cat. No.: VC21318210

Molecular Formula: C10H10ClN

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-2,3-dimethyl-1H-indole - 21296-93-5

Specification

CAS No. 21296-93-5
Molecular Formula C10H10ClN
Molecular Weight 179.64 g/mol
IUPAC Name 5-chloro-2,3-dimethyl-1H-indole
Standard InChI InChI=1S/C10H10ClN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3
Standard InChI Key UGVBTQYPCQFAER-UHFFFAOYSA-N
SMILES CC1=C(NC2=C1C=C(C=C2)Cl)C
Canonical SMILES CC1=C(NC2=C1C=C(C=C2)Cl)C

Introduction

Chemical Structure and Properties

Structural Features

5-Chloro-2,3-dimethyl-1H-indole possesses a distinct molecular structure characterized by:

  • A basic indole skeleton (bicyclic structure with benzene fused to pyrrole)

  • A chlorine atom at position 5 of the benzene ring

  • Methyl groups at positions 2 and 3 of the pyrrole ring

  • A nitrogen atom in the pyrrole ring that can participate in hydrogen bonding

This combination of substituents creates a unique electronic distribution across the molecule, affecting its chemical behavior and biological interactions.

Physicochemical Properties

The key physicochemical properties of 5-chloro-2,3-dimethyl-1H-indole are summarized in the following table:

PropertyValueSignificance
Molecular FormulaC₁₀H₁₀ClNDetermines elemental composition
Molecular Weight179.64 g/molInfluences membrane permeability
CAS Number21296-93-5Standard identifier
IUPAC Name5-chloro-2,3-dimethyl-1H-indoleSystematic chemical nomenclature
InChIInChI=1S/C10H10ClN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3Textual identifier for chemical substances
InChI KeyUGVBTQYPCQFAER-UHFFFAOYSA-NCondensed digital representation
Canonical SMILESCC1=C(NC2=C1C=C(C=C2)Cl)CLine notation describing chemical structure

The presence of the chlorine atom increases the molecule's lipophilicity while the methyl groups contribute to its hydrophobic character. These properties influence the compound's solubility, membrane permeability, and potential interactions with biological receptors.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5-chloro-2,3-dimethyl-1H-indole typically employs established methodologies for indole synthesis with modifications to introduce the specific substituents. One common approach involves the chlorination of 2,3-dimethylindole using appropriate chlorinating agents under controlled conditions.

A typical synthetic route may include:

  • Synthesis of 2,3-dimethylindole as a precursor

  • Selective chlorination at position 5 using reagents such as thionyl chloride or phosphorus pentachloride

  • Purification by crystallization or chromatographic techniques

The Fischer indole synthesis can also be adapted for the preparation of this compound, starting from appropriately substituted phenylhydrazines and ketones.

Industrial Production Methods

For larger-scale production, continuous flow processes may be employed to enhance efficiency and scalability. These methods typically utilize:

  • Automated systems for precise control of reaction parameters

  • Optimized conditions to ensure consistent product quality

  • Strategies to minimize waste generation and improve atom economy

  • Purification techniques suitable for industrial-scale operations

Chemical Reactivity and Reactions

Types of Reactions

Like other indole derivatives, 5-chloro-2,3-dimethyl-1H-indole participates in various chemical reactions, particularly those involving the electron-rich pyrrole ring. Common reaction types include:

Oxidation reactions: The compound can undergo oxidation with agents such as potassium permanganate or chromium trioxide, potentially forming corresponding indole-2-carboxylic acids or other oxidized derivatives.

Reduction reactions: Reduction can be achieved using hydrogen gas with palladium catalysts, leading to modifications of the indole core structure.

Substitution reactions: The electron-rich nature of the indole ring facilitates electrophilic substitution reactions, although the presence of existing substituents directs the regioselectivity of further substitutions.

Common Reagents and Conditions

The reactivity of 5-chloro-2,3-dimethyl-1H-indole with various reagents is summarized below:

Reaction TypeCommon ReagentsTypical ConditionsMajor Products
OxidationKMnO₄, CrO₃Acidic medium, controlled temperatureIndole-2-carboxylic acids, oxidized derivatives
ReductionH₂/Pd-CRoom temperature to moderate heating, appropriate solventReduced indole derivatives
Electrophilic SubstitutionHalogens, HNO₃, H₂SO₄Varies by specific reactionSubstituted indoles at available positions

The regioselectivity of these reactions is influenced by the existing substituents, with the chlorine atom and methyl groups directing the approach of reagents to specific positions on the indole ring.

Biological Activities and Applications

Overview of Biological Activities

5-Chloro-2,3-dimethyl-1H-indole, like many indole derivatives, exhibits a range of biological activities that make it relevant for pharmaceutical research. These activities include:

  • Antiviral properties

  • Anti-inflammatory effects

  • Anticancer potential

  • Antimicrobial activity

The biological effects are believed to result from the compound's ability to interact with multiple receptors and influence various biochemical pathways.

Antimicrobial Activity

Indole derivatives, including halogenated variants like 5-chloro-2,3-dimethyl-1H-indole, often display antimicrobial properties against various pathogens. The lipophilic nature of the molecule, enhanced by the chloro and methyl substituents, may facilitate its penetration through microbial cell membranes, contributing to its antimicrobial effects.

Research and Industrial Applications

Research Applications

5-Chloro-2,3-dimethyl-1H-indole serves as a valuable research tool in several scientific disciplines:

  • Medicinal Chemistry: Used as a building block for synthesizing more complex drug candidates

  • Biochemistry: Employed in studies investigating receptor-ligand interactions

  • Organic Chemistry: Utilized for exploring reaction mechanisms and developing synthetic methodologies

  • Pharmacology: Studied for its potential therapeutic effects and structure-activity relationships

Industrial Applications

Beyond research settings, this compound has potential applications in various industrial sectors:

  • Pharmaceutical Industry: As an intermediate in drug synthesis

  • Chemical Industry: In the production of dyes, pigments, and other specialty chemicals

  • Materials Science: Potentially useful in the development of functional materials with specific properties

  • Agrochemical Sector: As a building block for potential crop protection agents

Comparison with Similar Compounds

Structural Analogues

To better understand the unique properties of 5-chloro-2,3-dimethyl-1H-indole, it is instructive to compare it with structurally related compounds:

CompoundStructural DifferencesImpact on Properties
2,3-DimethylindoleLacks the chlorine substituentLower lipophilicity, different biological activity profile
5-ChloroindoleLacks the methyl groupsDifferent electronic distribution, altered reactivity
5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-oneContains a carbonyl group, different methyl positioningMore polar, different reactivity and biological properties
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acidContains a carboxylic acid group, different methyl positioningHigher acidity, different solubility profile

The unique combination of substituents in 5-chloro-2,3-dimethyl-1H-indole contributes to its distinct chemical stability and biological activity profile compared to these related compounds .

Structure-Activity Relationships

The specific arrangement of substituents in 5-chloro-2,3-dimethyl-1H-indole influences its biological activities in several ways:

  • The chlorine atom at position 5 enhances lipophilicity and may improve tissue penetration

  • The methyl groups at positions 2 and 3 influence the electronic distribution within the indole ring

  • This specific substitution pattern creates a unique three-dimensional structure that affects its interaction with biological targets

These structural features make 5-chloro-2,3-dimethyl-1H-indole distinct from other indole derivatives and contribute to its potential applications in various fields.

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